3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGOJDLAFWHEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is predominantly expressed in erythrocytes and the descending vasa recta of the kidney.
Mode of Action
The compound acts as a reversible inhibitor of UT-B. It targets an intracellular site of UT-B in a urea-competitive manner. This means it competes with urea for binding to the UT-B, thereby inhibiting the transport of urea across the cell membrane.
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea transport mechanism. This leads to a decrease in the reabsorption of urea in the kidney, which in turn affects the urinary concentration mechanism. The downstream effects include an increase in urination volume and a decrease in maximum urinary concentration.
Pharmacokinetics
The compound exhibits good bioavailability as evidenced by its ability to reach an average concentration of 390 µM in blood even 6 hours after a single intraperitoneal (i.p.) dose of 200 µl per animal. It has a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests.
Result of Action
The inhibition of UT-B by the compound results in a significant decrease in maximum urinary concentration and an increase in urination volume.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable at 2-8°C and should be protected from light. Its solubility in DMSO is 100 mg/mL
Biological Activity
The compound 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinazoline scaffold, which is known for various pharmacological activities. Its structure can be represented as follows:
This compound includes a sulfonamide group, which is significant in medicinal chemistry for its low toxicity and broad spectrum of biological activity.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoloquinazoline have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that such compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of p53 pathways .
Antimicrobial Activity
The sulfonamide group in this compound suggests potential antimicrobial activity. Compounds with similar functionalities have been reported to exhibit antibacterial and antifungal activities. For example, a related study found that certain triazole derivatives displayed effective inhibition against Staphylococcus aureus and Candida albicans, indicating that our compound may also possess similar properties .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance:
- DNA Intercalation : Some triazoloquinazolines have been shown to intercalate DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism, further contributing to its therapeutic potential.
Study 1: Anticancer Efficacy
In a recent study involving various triazoloquinazoline derivatives, researchers evaluated the cytotoxic effects on human leukemia cells. The results indicated that compounds similar to our target exhibited IC50 values ranging from 0.5 to 2.0 µM, demonstrating potent anticancer activity .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The tested derivatives showed promising results with IC50 values below 5 µM, suggesting that our compound could be a candidate for further development as an antimicrobial agent .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
